4-(bromomethyl)-4-methylhex-1-ene
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Overview
Description
4-(Bromomethyl)-4-methylhex-1-ene is an organic compound with the molecular formula C8H15Br It is a brominated alkene, characterized by the presence of a bromomethyl group attached to a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-4-methylhex-1-ene typically involves the bromination of 4-methylhex-1-ene. This can be achieved through a radical bromination process using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions. The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of bromine or NBS in combination with suitable radical initiators and controlled reaction conditions can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-4-methylhex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 4-methylhex-1,3-diene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Alcohols, amines, thioethers.
Elimination: 4-Methylhex-1,3-diene.
Oxidation: Alcohols, carboxylic acids.
Scientific Research Applications
4-(Bromomethyl)-4-methylhex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential use in the modification of biomolecules through alkylation reactions.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-4-methylhex-1-ene primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The compound can also participate in radical reactions due to the presence of the bromine atom, which can form radicals under appropriate conditions. These properties make it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
4-Bromomethyl-2-methylpent-1-ene: Similar structure with a different alkyl chain length.
4-Bromomethyl-4-methylpent-1-ene: Similar structure with a different position of the double bond.
4-Bromomethyl-4-methylhept-1-ene: Similar structure with a longer alkyl chain.
Uniqueness: 4-(Bromomethyl)-4-methylhex-1-ene is unique due to its specific alkyl chain length and the position of the bromomethyl group. This structural specificity influences its reactivity and the types of reactions it can undergo, making it distinct from other brominated alkenes.
Properties
CAS No. |
1882644-64-5 |
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Molecular Formula |
C8H15Br |
Molecular Weight |
191.11 g/mol |
IUPAC Name |
4-(bromomethyl)-4-methylhex-1-ene |
InChI |
InChI=1S/C8H15Br/c1-4-6-8(3,5-2)7-9/h4H,1,5-7H2,2-3H3 |
InChI Key |
AEPYCWIJOMGNBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC=C)CBr |
Purity |
95 |
Origin of Product |
United States |
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